Arasin 2
Description
Arasin 2 is a putative antimicrobial peptide (AMP) identified at the genetic level in the spider crab Hyas araneus. It is hypothesized to be an isoform of Arasin 1, a well-characterized 37-amino acid AMP isolated from the same species. Arasin 1 features a chimeric structure: an N-terminal proline- and arginine-rich domain and a C-terminal region stabilized by two disulfide bonds . While this compound shares transcriptional origins with Arasin 1, its exact amino acid sequence, post-translational modifications, and functional properties remain understudied. Both peptides are primarily expressed in hemocytes, suggesting roles in innate immunity against microbial pathogens .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SRWPSPGRPRPFPGRPNPIFRPRPCICVRQPCPCDTY |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Peptides
Callinectin (Callinectes sapidus)
Callinectin, a 32-amino acid AMP from the blue crab, shares significant structural homology with Arasin 1/2:
- N-terminal domain : Both peptides have proline- and arginine-rich regions, which enhance cationic charge and membrane interaction.
- C-terminal domain : Callinectin contains four cysteine residues (vs. two in Arasin 1) and exists as three isomers with modifications on tryptophan residues. Arasin 1 lacks such modifications .
- Activity : Callinectin exhibits broad-spectrum antimicrobial activity, while Arasin 1 is active against Gram-negative bacteria like Escherichia coli .
Table 1: Structural and Functional Comparison
| Feature | Arasin 1/2 | Callinectin |
|---|---|---|
| Length | 37 amino acids (Arasin 1) | 32 amino acids |
| Cysteine residues | 4 (2 disulfide bonds) | 4 (unpaired in isomers) |
| Modifications | None confirmed (Arasin 1) | Hydroxyl-N-formylkynurenine |
| Key residues | Proline, Arginine | Proline, Arginine, Tryptophan |
| Activity | Gram-negative specificity | Broad-spectrum |
Astacidin-2 (Pacifastacus leniusculus)
Astacidin-2, a 1.8 kDa AMP from crayfish, shares functional similarities:
Comparison with Functionally Similar Peptides
Homarin (Homarus americanus)
Homarin, a 4–6 kDa AMP from lobsters, adopts an amphipathic α-helical structure. Unlike Arasin 2, it lacks cysteine residues but shares cationic properties for membrane disruption .
Defensins (e.g., Panulirus japonicus)
Decapod defensins (6.8–7.2 kDa) contain three disulfide bonds and target fungal pathogens. While this compound’s disulfide bonds may stabilize its structure, its antimicrobial spectrum appears narrower .
Table 2: Functional Diversity Among AMPs
| Peptide | Molecular Weight | Key Structural Features | Target Pathogens |
|---|---|---|---|
| Arasin 1 | ~4.5 kDa | Pro/Arg-rich, 2 disulfide bonds | Gram-negative bacteria |
| Callinectin | ~3.8 kDa | Pro/Arg-rich, Trp modifications | Broad-spectrum |
| Astacidin-2 | 1.8 kDa | Pro/Arg-rich, 1 disulfide bond | Gram-positive bacteria |
| Homarin | 4–6 kDa | Amphipathic α-helix | Bacteria, fungi |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
